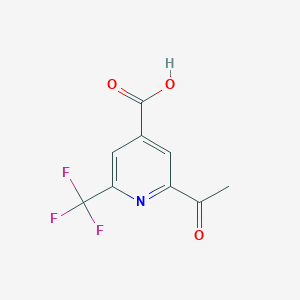
2-Acetyl-6-(trifluoromethyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-(trifluoromethyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an acetyl group at the 2-position and a trifluoromethyl group at the 6-position on the isonicotinic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylisonicotinic acid with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination and fluorination at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups replacing the trifluoromethyl group .
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Acetyl-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the acetyl group.
Picolinic acid: An isomer with the carboxyl group at the 2-position instead of the 4-position.
Isoniazid: A well-known derivative of isonicotinic acid used as an anti-tuberculosis drug.
Uniqueness
2-Acetyl-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. Its combination of functional groups makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H6F3NO3 |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
2-acetyl-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO3/c1-4(14)6-2-5(8(15)16)3-7(13-6)9(10,11)12/h2-3H,1H3,(H,15,16) |
InChI-Schlüssel |
XZOJWCBKOZRDRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















